(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone
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Overview
Description
(4-ethylphenyl)(1,3,5-triazatricyclo[3311~3,7~]dec-7-yl)methanone is a complex organic compound characterized by its unique tricyclic structure and the presence of both phenyl and triazatricyclo moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone typically involves multiple steps:
Formation of the Triazatricyclo Moiety: This can be achieved through the reaction of a suitable amine with formaldehyde and a secondary amine under acidic conditions to form the triazatricyclo structure.
Attachment of the Phenyl Group: The 4-ethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the triazatricyclo compound reacts with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s potential biological activity is of interest for drug discovery and development. Its triazatricyclo structure is similar to that of known pharmacophores, suggesting it could interact with biological targets in a meaningful way.
Medicine
In medicine, research is focused on its potential as a therapeutic agent. Studies are exploring its efficacy and safety in treating various conditions, leveraging its unique chemical properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound’s structure allows it to bind and modulate activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone
- (4-methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone
Uniqueness
Compared to similar compounds, (4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone is unique due to the presence of the ethyl group on the phenyl ring. This subtle difference can significantly impact its chemical reactivity and biological activity, making it a distinct entity in its class.
Properties
IUPAC Name |
(4-ethylphenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-13-3-5-14(6-4-13)15(20)16-7-17-10-18(8-16)12-19(9-16)11-17/h3-6H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWBHFOCUIYOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C23CN4CN(C2)CN(C3)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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